molecular formula C16H15FN2O4 B1411880 2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid CAS No. 1697047-18-9

2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid

Cat. No. B1411880
CAS RN: 1697047-18-9
M. Wt: 318.3 g/mol
InChI Key: LIMRIPJRXKLDBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid” often involves the use of benzylic hydrogens of alkyl substituents on a benzene ring . These hydrogens are activated toward free radical attack, and SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .


Molecular Structure Analysis

The molecular structure of “2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid” can be represented by the formula C16H15FN2O4.


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a commonly used method in the formation of carbon-carbon bonds, which could potentially be involved in the reactions of "2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid" . This reaction involves the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid” include a molecular weight of 318.3 g/mol. The compound is typically stored under inert atmosphere and at temperatures below -20°C .

Scientific Research Applications

Benzoxaboroles in Research

Benzoxaboroles, which share some structural similarities with the compound due to their aromatic nature and the potential for functionalization, have been identified for their unique properties and wide applications. Initially described over 50 years ago, their significance has grown in recent years, particularly in organic synthesis as building blocks and protecting groups. Some benzoxaboroles exhibit biological activity and are under clinical trials, showcasing their potential in therapeutic contexts. Their ability to bind hydroxyl compounds also positions them as molecular receptors for sugars and glycoconjugates, which could be relevant in biochemical and medical research applications (Adamczyk-Woźniak et al., 2009).

Metathesis Reactions in Synthesis

The application of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives, which are structurally related to the compound , has been substantial in drug research. These methods provide access to densely functionalized derivatives, highlighting the importance of such chemical strategies in developing new molecular entities for pharmaceutical applications. This demonstrates the compound's potential role in the synthesis of novel therapeutic agents through various types of metathesis reactions (Kiss et al., 2018).

Metallation of Heteroaromatic Compounds

Research on the metallation of π-deficient heterocyclic compounds, including 3-fluoropyridine derivatives, which are closely related to the compound , has revealed significant developments. The chemoselective metallation and subsequent reactions with a variety of electrophiles provide a method for synthesizing substituted pyridines. This indicates the compound's potential utility in creating variously substituted heterocyclic compounds for research and development in pharmaceutical chemistry (Marsais & Quéguiner, 1983).

Antioxidant and Anti-inflammatory Agents

The synthesis and pharmacological evaluation of benzofused thiazole derivatives, which share functional group characteristics with the compound , have been focused on developing alternative antioxidant and anti-inflammatory agents. This research underlines the potential of structurally related compounds in therapeutic applications, particularly in addressing conditions associated with oxidative stress and inflammation (Raut et al., 2020).

Amino Acid Functionalization of Quantum Dots

The functionalization of carbon-based quantum dots with amino acids, including those with structures akin to the compound , has been explored for enhancing electronic and optical properties. These functionalized quantum dots find applications in fabricating optoelectronic devices, highlighting the potential of such compounds in nanotechnology and materials science (Ravi et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(5-fluoropyridin-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c17-13-6-12(8-18-9-13)7-14(15(20)21)19-16(22)23-10-11-4-2-1-3-5-11/h1-6,8-9,14H,7,10H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMRIPJRXKLDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CN=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
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2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
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2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
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2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
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2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
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2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid

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